Physicochemical Profiling & Analytical Characterization of Ethynyl Estradiol 3-Sulfate Sodium Salt
Physicochemical Profiling & Analytical Characterization of Ethynyl Estradiol 3-Sulfate Sodium Salt
Executive Summary
Ethynyl Estradiol 3-Sulfate Sodium Salt (EE2-3S) represents a critical Phase II metabolite of the synthetic estrogen 17
Chemical Identity & Structural Analysis
The sulfation of the C3-phenolic hydroxyl group fundamentally alters the steroid's electronic and solubility profile. The sodium salt form renders the molecule amphiphilic, facilitating high aqueous solubility while retaining the hydrophobic steroid backbone.
Key Chemical Data
| Property | Specification |
| Chemical Name | Sodium (17 |
| CAS Number | 724762-79-2 (Sodium Salt) (Note: 24560-70-1 refers to the acid/general form) |
| Molecular Formula | C |
| Molecular Weight | 398.45 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Polarity (LogP) | ~0.5–1.0 (Estimated); significantly lower than parent EE2 (LogP ~3.[1][2][3]7) |
| pKa | Sulfate group: < 1.0 (Permanently ionized at physiological pH) 17-OH: ~16 |
Physicochemical Properties[3][4][5][6][7][8]
Solubility Profile
The introduction of the ionic sulfate headgroup creates a "surfactant-like" structure.
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Water: Soluble (>10 mg/mL). Unlike the parent EE2, which is practically insoluble in water, the sodium salt dissolves freely in aqueous buffers, though it may form micelles at high concentrations.
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Organic Solvents: Freely soluble in Methanol and Ethanol; Soluble in DMSO and DMF. Sparingly soluble in non-polar solvents (Hexane, MTBE) unless ion-pairing agents are used.
Stability & Hydrolysis Kinetics
The stability of EE2-3S is pH-dependent. The sulfate ester bond is susceptible to solvolysis, particularly in acidic environments.
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Acidic Conditions (pH < 4): Rapid hydrolysis occurs, cleaving the sulfate group to regenerate the parent EE2. This property is exploited in "indirect" analytical methods but poses a risk during sample storage.
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Neutral/Alkaline (pH 7–10): High stability. Solutions in pH 7.4 PBS or alkaline buffers (pH 10) remain stable for >24 hours at room temperature.
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Enzymatic Stability: Highly susceptible to arylsulfatases (e.g., Helix pomatia sulfatase), which catalyze the conversion back to EE2.
Biological Context: The Reservoir Effect
EE2-3S is not merely an elimination product; it serves as a circulating depot. Following oral administration, EE2 is extensively sulfated in the intestinal wall and liver. This polar conjugate circulates in the blood and can be re-converted to the active parent drug by steroid sulfatases in tissues or gut bacteria, a process known as enterohepatic recirculation.
Metabolic Pathway Diagram
Figure 1: The dynamic equilibrium between the active parent drug and its sulfate reservoir.
Analytical Characterization Methodologies
Researchers typically employ two distinct strategies: Direct Analysis (measuring the intact conjugate) and Indirect Analysis (measuring the parent after hydrolysis).
Protocol A: Direct Intact Quantification (LC-MS/MS)
Objective: To measure the circulating levels of the specific metabolite without interference from the parent drug.
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Principle: Negative Ion Mode Electrospray Ionization (ESI-). Steroid sulfates ionize strongly in negative mode, losing the sodium ion to form [M-Na]⁻.
Instrumental Parameters:
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Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.
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Mobile Phase A: Water + 10 mM Ammonium Acetate (pH neutral). Avoid acidic modifiers that suppress negative ionization.
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Mobile Phase B: Acetonitrile or Methanol.
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MS Transitions (Negative Mode):
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Precursor: m/z 375.1 [M-Na]⁻
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Quantifier: m/z 97.0 [HSO
]⁻ (Characteristic sulfate fragment) -
Qualifier: m/z 80.0 [SO
]⁻
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Protocol B: Indirect High-Sensitivity Assay (Hydrolysis + Derivatization)
Objective: To achieve ultra-low detection limits (pg/mL) typically required for pharmacokinetic studies.
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Principle: Hydrolyze the sulfate to EE2, then derivatize the phenolic -OH with Dansyl Chloride to enhance signal in Positive Ion Mode (ESI+).
Step-by-Step Methodology:
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Extraction: Load plasma sample onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge to isolate the sulfate conjugate.
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Hydrolysis: Elute and incubate with Helix pomatia sulfatase (or 1M HCl at 80°C for 30 mins) to liberate EE2.
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Derivatization: Add Dansyl Chloride (1 mg/mL in acetone) + Sodium Bicarbonate buffer (pH 10.5). Incubate at 60°C for 15 mins.
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Analysis: Inject onto LC-MS/MS in Positive Mode .
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Transition: m/z 530.2
171.1 (Dansyl fragment).
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Analytical Decision Workflow
Figure 2: Decision tree for selecting the appropriate mass spectrometry workflow.
Handling & Storage Guidelines
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Hygroscopicity: The sodium salt is hygroscopic. Weighing should be performed quickly or in a controlled humidity environment.
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Storage: Store neat powder at -20°C . Protect from light.
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Solution Stability:
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Stock solutions in Methanol are stable for months at -20°C.
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Aqueous working solutions should be prepared fresh or buffered to pH > 7.0 to prevent autohydrolysis.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68575, Ethynylestradiol 3-sulfate. Retrieved from [Link]
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Waters Corporation. Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. Retrieved from [Link]
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Back, D. J., et al. (1982). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
